1-Bromo-3-methylbutane

説明

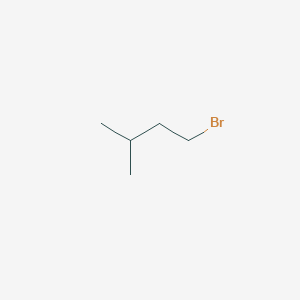

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZFFTJAHVMMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059353 | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index] | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120-121 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-6 °C | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.210 g/cu cm at 15 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

34.6 [mmHg], 34.6 mm Hg at 25 °C | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-82-4 | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZM50594QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-112 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Structural Classification and Relevance in Organic Transformations

1-Bromo-3-methylbutane is classified as a primary alkyl halide. vaia.com Its structure consists of a four-carbon butane (B89635) chain with a bromine atom attached to the first carbon and a methyl group on the third carbon. solubilityofthings.com This arrangement makes the carbon atom bonded to the bromine a primary carbon, meaning it is only bonded to one other carbon atom. This structural feature is crucial in determining its reactivity, particularly in nucleophilic substitution reactions. vaia.comsolubilityofthings.com

The presence of the bromine atom, an electronegative halogen, creates a polar carbon-bromine bond, rendering the carbon atom electron-deficient and thus electrophilic. solubilityofthings.com This makes it susceptible to attack by nucleophiles, which are electron-rich species. odinity.com Consequently, this compound readily participates in nucleophilic substitution reactions, a fundamental class of reactions in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.comontosight.ai

Its utility is demonstrated in various synthetic applications, including its use as a precursor in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. multichemexports.comontosight.ai It serves as a building block for constructing more complex molecules. multichemexports.comsolubilityofthings.com For instance, it is employed in the Williamson ether synthesis to produce ethers and in the formation of Grignard reagents, which are powerful nucleophiles for creating new carbon-carbon bonds. multichemexports.comed.govvaia.comaskfilo.com

Historical Context and Evolution of Research on Primary Alkyl Bromides

The study of alkyl halides, including primary alkyl bromides like 1-bromo-3-methylbutane, has a long and rich history in organic chemistry. Early research focused on understanding their fundamental reactivity, particularly in substitution and elimination reactions. The Williamson ether synthesis, discovered by Alexander Williamson in the mid-19th century, was a pivotal development that highlighted the synthetic utility of alkyl halides in forming ethers from alkoxides. acs.orgwvu.edu

Over the decades, research on primary alkyl bromides has evolved significantly. Investigations into the kinetics and mechanisms of their reactions led to the formulation of the SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution) mechanisms. odinity.com These models provided a framework for predicting the outcome of reactions based on the structure of the alkyl halide, the nature of the nucleophile, and the reaction conditions.

More recent research has expanded the scope of reactions involving primary alkyl bromides. The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has enabled the use of alkylboron reagents derived from primary alkyl bromides to form carbon-carbon bonds with a high degree of functional group tolerance. nih.gov Furthermore, modern studies continue to explore new catalytic systems, for instance, using copper or iron, for transformations like trifluoromethylation and borylation of primary alkyl bromides, demonstrating their ongoing importance in contemporary organic synthesis. nih.govchinesechemsoc.org Research has also delved into the reactions of primary alkyl bromides with various reagents like urea, highlighting their versatility. njit.edu

Role As a Model Compound in Mechanistic Studies

Bromination Reactions of Alkanes and Alcohols

The synthesis of this compound, also known as isoamyl bromide or isopentyl bromide, is commonly achieved through the bromination of either its corresponding alkane, 3-methylbutane (isopentane), or alcohol, 3-methylbutanol (isoamyl alcohol). umass.edunih.gov These two precursors represent the most direct pathways to the target compound, each involving distinct reaction mechanisms.

Radical Bromination of 3-Methylbutane

The bromination of 3-methylbutane proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. solubilityofthings.com This reaction is characteristic of alkanes where a C-H bond is replaced by a C-Br bond. solubilityofthings.com

The mechanism involves three key stages:

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) under the influence of UV light.

Propagation: A bromine radical abstracts a hydrogen atom from 3-methylbutane, forming hydrogen bromide (HBr) and a 3-methylbutyl radical. This radical then reacts with another bromine molecule to yield a brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other, for example, when two bromine radicals form a bromine molecule.

A significant challenge in the radical bromination of 3-methylbutane is the lack of selectivity, which leads to a mixture of isomeric products. wikipedia.org The structure of 3-methylbutane offers primary, secondary, and tertiary hydrogens, and the relative reactivity towards bromination is highly selective, favoring the substitution of the most substituted carbon atoms. The stability of the resulting radical intermediate follows the order: tertiary > secondary > primary. brainly.com This results in a product distribution where 2-bromo-2-methylbutane (B1582447) is a major product due to the formation of a stable tertiary radical. brainly.com

Table 1: Predicted Product Distribution for Radical Bromination of 3-Methylbutane

| Product Name | Carbon Position | Isomer Type | Relative Yield |

| 2-Bromo-2-methylbutane | Tertiary | Major | High |

| 2-Bromo-3-methylbutane | Secondary | Minor | Intermediate |

| This compound | Primary | Minor | Low |

| 1-Bromo-2-methylbutane | Primary | Minor | Low |

This table illustrates the expected distribution of monobrominated products based on the stability of radical intermediates. Actual yields can vary with reaction conditions.

Nucleophilic Substitution of 3-Methylbutanol (Isoamyl Alcohol)

A more common and selective method for synthesizing this compound is through the nucleophilic substitution of 3-methylbutanol. umass.edu In this reaction, the hydroxyl (-OH) group of the alcohol is replaced by a bromide ion. Since 3-methylbutanol is a primary alcohol, the reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. rsc.org This pathway is favored because the formation of a primary carbocation is energetically unfavorable. rsc.org

To facilitate the substitution, an acid catalyst is required to protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water). umass.eduvaia.com Common methods involve using hydrobromic acid (HBr) directly or generating it in situ by reacting sodium bromide (NaBr) with a strong, non-volatile acid like sulfuric acid (H₂SO₄). umass.eduechemi.com

The mechanism using NaBr and H₂SO₄ involves the following steps:

Generation of HBr: Sulfuric acid reacts with sodium bromide to produce hydrogen bromide.

Protonation of the Alcohol: The HBr then protonates the hydroxyl group of 3-methylbutanol.

Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, attacks the primary carbon atom bearing the protonated hydroxyl group in a backside attack, displacing a water molecule and forming this compound. vedantu.com

It is crucial to control the reaction conditions to prevent side reactions. For instance, using a secondary alcohol like 3-methylbutan-2-ol with HBr can lead to the formation of a secondary carbocation, which can then rearrange via a 1,2-hydride shift to a more stable tertiary carbocation, resulting in a different isomeric product. vaia.comdoubtnut.comsarthaks.comshaalaa.com

Alternative Synthetic Routes to this compound

While the methods described above are the most prevalent, other synthetic strategies exist for the preparation of this compound. These routes can be useful in specific contexts, for instance, when the primary starting materials are unavailable or when a different set of reaction conditions is desired.

One such alternative is the Hunsdiecker reaction , where the silver salt of a carboxylic acid (in this case, silver 3-methylbutanoate) reacts with bromine to yield the corresponding alkyl bromide. This reaction involves a radical mechanism and can be a viable, albeit less common, route.

Another approach involves the Appel reaction , where an alcohol is treated with a combination of a halogenating agent (like carbon tetrabromide) and triphenylphosphine. This method offers mild reaction conditions for converting alcohols to alkyl halides.

Furthermore, this compound can be synthesized from other precursors such as 3-methyl-1-butene (B165623) via hydrobromination. The addition of HBr to this alkene, however, must be carefully controlled to achieve anti-Markovnikov addition to obtain the desired primary bromide, often through a radical mechanism initiated by peroxides.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound, particularly from 3-methylbutanol, is critical for maximizing yield and purity. guidechem.com Several factors influence the efficiency of the Sₙ2 reaction.

Temperature Control: The reaction temperature must be carefully managed. While heating is necessary to overcome the activation energy, excessive temperatures can favor the competing E2 (elimination) reaction, leading to the formation of alkenes. A suitable temperature range is typically between 100-110°C. guidechem.com Refluxing the reaction mixture for a specific duration, often around two hours, ensures the reaction goes to completion. guidechem.comorgsyn.org

Reagent Stoichiometry: The ratio of reactants is also important. Using an excess of the bromide source can help drive the reaction to completion according to Le Chatelier's principle. When using NaBr and H₂SO₄, the concentration of the acid must be sufficient to generate HBr and catalyze the reaction without causing significant dehydration of the alcohol. echemi.com

Catalyst Choice: While sulfuric acid is common, other catalysts can be employed. For instance, the use of modified nickel molybdenum powder as a catalyst has been reported to offer advantages such as reusability and high product yield under specific conditions (105°C for 2 hours). guidechem.com

Purification: After the reaction, the crude product is typically washed to remove unreacted acid and alcohol. This can be done with water, followed by a wash with a dilute sodium carbonate solution to neutralize any remaining acid, and then a final water wash. echemi.com Subsequent drying with an agent like calcium chloride and purification by distillation is necessary to isolate pure this compound. echemi.comguidechem.com The boiling point of this compound is approximately 120-121 °C. sigmaaldrich.com

Table 2: Key Parameters for Optimizing the Synthesis of this compound from 3-Methylbutanol

| Parameter | Condition/Reagent | Purpose |

| Reactants | 3-Methylbutanol, Sodium Bromide, Sulfuric Acid | Primary alcohol, bromide source, and acid catalyst for in situ HBr generation. |

| Temperature | 100-110°C | To provide activation energy while minimizing elimination side reactions. guidechem.com |

| Reaction Time | ~2-6 hours under reflux | To ensure the reaction proceeds to completion. guidechem.comorgsyn.org |

| Purification Steps | Water wash, sodium carbonate wash, drying, distillation | To remove impurities and isolate the pure product. echemi.com |

Nucleophilic Substitution Reactions of this compound

This compound serves as an exemplary substrate for investigating nucleophilic substitution pathways, primarily the bimolecular (Sₙ2) mechanism. solubilityofthings.com While the unimolecular (Sₙ1) pathway is less favored for primary halides, its consideration reveals important principles of carbocation stability and potential molecular rearrangements. solubilityofthings.com

Unimolecular Nucleophilic Substitution (Sₙ1) Considerations

The Sₙ1 reaction is a stepwise process involving the formation of a carbocation intermediate. ucsd.edu This pathway is generally disfavored for primary alkyl halides like this compound because it would require the formation of a highly unstable primary carbocation. ncert.nic.inrsc.org The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. libretexts.org

The stability of the carbocation intermediate is the most critical factor in Sₙ1 reactions. ncert.nic.in The order of carbocation stability is tertiary > secondary > primary. fiveable.me The initial carbocation that would form from this compound is a primary carbocation. stackexchange.com

However, this primary carbocation can undergo a rearrangement to form a more stable carbocation. stackexchange.comlibretexts.org A 1,2-hydride shift can occur, where a hydrogen atom from the adjacent carbon migrates with its bonding electrons to the positively charged carbon. libretexts.orgopenstax.org In the case of the 3-methylbutyl cation, a hydride shift from the third carbon to the first would result in a secondary carbocation. Subsequently, another hydride shift could lead to an even more stable tertiary carbocation. stackexchange.com These rearrangements, if they occur, can lead to a mixture of products. For example, the reaction of 3-methyl-1-butene with HBr, which proceeds through a similar carbocation intermediate, yields the rearranged product 2-bromo-2-methylbutane. libretexts.org

Table 2: Potential Carbocation Rearrangements from this compound

| Initial Carbocation | Type | Rearrangement | Resulting Carbocation | Type |

| (CH₃)₂CHCH₂CH₂⁺ | Primary | 1,2-Hydride Shift | (CH₃)₂CHCH⁺CH₃ | Secondary |

| (CH₃)₂CHCH⁺CH₃ | Secondary | 1,2-Hydride Shift | (CH₃)₂C⁺CH₂CH₃ | Tertiary |

These rearrangements highlight a key feature of reactions that can proceed through carbocation intermediates, even if the initial substrate is a primary halide under conditions that might favor Sₙ1-type processes. openstax.orgjcu.edumsu.edu

Competing SN1 and SN2 Pathways

Nucleophilic substitution reactions are fundamental in organic chemistry, and this compound, as a primary alkyl halide, serves as an excellent substrate for illustrating the competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The structure of this compound, with the bromine atom attached to a primary carbon, sterically favors the SN2 mechanism . libretexts.org The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This backside attack leads to an inversion of configuration at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, making it a bimolecular process. masterorganicchemistry.com For primary substrates like this compound, the low steric hindrance around the reaction center facilitates the approach of the nucleophile, making the SN2 pathway predominant, especially when a good, non-bulky nucleophile is used. libretexts.orgacs.org

Conversely, the SN1 pathway is highly disfavored for this compound. The SN1 mechanism involves a two-step process, with the rate-determining first step being the formation of a carbocation intermediate. masterorganicchemistry.com Primary alkyl halides, such as this compound, would form a highly unstable primary carbocation, which is energetically unfavorable. libretexts.org Therefore, reactions that typically proceed via an SN1 mechanism with tertiary or secondary halides will not do so with primary halides under normal conditions. masterorganicchemistry.com Even under conditions that might favor unimolecular reactions, such as the use of a poor nucleophile or a protic solvent, the SN1 pathway is not a significant contributor for primary substrates due to the high energy of the primary carbocation intermediate. libretexts.org

In essence, for this compound, the competition between SN1 and SN2 is heavily skewed towards the SN2 pathway. Any substitution reaction is expected to proceed almost exclusively via the SN2 mechanism.

Elimination Reactions Involving this compound

Elimination reactions are another major class of reactions for alkyl halides, often competing with substitution reactions. odinity.com These reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond.

Bimolecular Elimination (E2) Reactions

The E2 (Bimolecular Elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously to form a pi-bond. dalalinstitute.comaskthenerd.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, hence it is a bimolecular reaction. askthenerd.com

This compound can undergo E2 elimination. This reaction pathway is particularly favored by the use of strong, sterically hindered bases , such as potassium tert-butoxide (KOtBu). libretexts.orgksu.edu.sa The use of a strong base promotes the E2 pathway, which competes directly with the SN2 reaction. odinity.com When a strong, bulky base is used, the E2 reaction can become the major pathway over SN2, as the bulky base finds it easier to abstract a proton from the periphery of the molecule than to perform a backside attack on the sterically shielded carbon for substitution. libretexts.org

Unimolecular Elimination (E1) Reactions

The E1 (Unimolecular Elimination) reaction is a two-step process that begins with the slow, rate-determining formation of a carbocation intermediate, identical to the first step of an SN1 reaction. libretexts.orgamazonaws.com In the second step, a weak base abstracts a proton from an adjacent carbon to form the alkene. ksu.edu.sa

Similar to the SN1 pathway, the E1 mechanism is not significant for this compound . libretexts.org The formation of the unstable primary carbocation intermediate is the major barrier, making this pathway energetically unfavorable. ksu.edu.saamazonaws.com Even under conditions that typically favor unimolecular reactions, such as high temperature and the use of a weak base or poor nucleophile, the E1 reaction is unlikely to occur to any significant extent with primary alkyl halides. libretexts.orglibretexts.org Therefore, any elimination product from this compound is overwhelmingly formed via the E2 mechanism.

Regioselectivity and Stereoselectivity in Elimination

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another when multiple products are possible. numberanalytics.com Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org Conversely, Hofmann's rule predicts the formation of the less substituted alkene, which is often observed when a bulky base is used. ksu.edu.sa

In the case of this compound, there is only one type of beta-hydrogen (on the carbon at position 2). Therefore, the E2 elimination of this compound can only lead to one constitutional isomer, 3-methyl-1-butene . As a result, regioselectivity is not a point of consideration for this specific substrate.

Stereoselectivity in E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. askthenerd.com This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the carbon-carbon bond. amazonaws.com For an acyclic molecule like this compound, rotation around the C-C single bond allows it to readily adopt the necessary conformation for E2 elimination to occur. The elimination reaction leads to the formation of a single stereoisomer of the alkene product.

| Reaction | Product | Selectivity Consideration |

| E2 Elimination | 3-methyl-1-butene | No regioselectivity as only one product is possible. Stereoselectivity favors the anti-periplanar transition state. |

Radical Reactions of this compound

Apart from nucleophilic substitution and elimination reactions, this compound can also participate in radical reactions. These reactions involve species with unpaired electrons and typically proceed through a chain mechanism of initiation, propagation, and termination.

Formation of Peroxy Radicals

Research has shown that this compound can be used to generate pentyl peroxy radicals. chemicalbook.comlookchem.comfishersci.ca This process is often initiated by photolysis. The carbon-bromine bond in this compound is relatively weak and can be cleaved homolytically by ultraviolet light to produce a 3-methylbutyl radical and a bromine radical.

In the presence of oxygen, the initially formed 3-methylbutyl radical can react to form a 3-methylbutylperoxy radical . This is a key step in atmospheric chemistry and combustion processes. The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated, which is relevant to its atmospheric lifetime. nih.govechemi.com The formation of peroxy radicals is a critical part of the radical chain reactions that can occur in various environments. libretexts.org

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors. Its structure, a primary alkyl halide with steric hindrance from the adjacent isobutyl group, influences the rates and mechanisms of its reactions. This section delves into the kinetic data from various studies and the thermodynamic properties that dictate the compound's stability and reaction equilibria.

Kinetic Research Findings

Kinetic studies on this compound have provided insights into its behavior in different chemical environments, from atmospheric degradation to reactions in solution.

Atmospheric Reactions:

In the atmosphere, this compound is degraded primarily through reaction with photochemically-produced hydroxyl radicals. echemi.com The rate constant for this vapor-phase reaction has been estimated, indicating its persistence in the environment.

Table 1: Estimated Rate Constant and Atmospheric Half-life of this compound

| Parameter | Value | Temperature (°C) | Notes |

|---|---|---|---|

| Hydroxyl Radical Reaction Rate Constant | 3.6 x 10-12 cm3/molecule-sec | 25 | Estimated using a structure estimation method. echemi.comnih.gov |

| Atmospheric Half-life | ~5 days | - | Calculated based on an atmospheric concentration of 5 x 105 hydroxyl radicals per cm3. echemi.comnih.gov |

Radical Abstraction Reactions:

Research into the reaction of this compound with free radicals, such as the tert-butylperoxy radical, has revealed details about the activation of specific C-H bonds. The presence of the bromine atom influences the reactivity of nearby hydrogen atoms.

A study estimated the rate constants and Arrhenius parameters for the reaction with the tert-butylperoxy radical in solution. cdnsciencepub.com The results suggest that the tertiary hydrogen vicinal to the bromine substituent is activated. cdnsciencepub.com However, when compared to 2-methylpentane, the deactivating inductive effect of the β-bromo substituent on the secondary hydrogens appears to be more significant than any activating effect. cdnsciencepub.com

Table 2: Kinetic Parameters for the Reaction of this compound with tert-Butylperoxy Radical

| Temperature Range (°C) | Method | Finding |

|---|---|---|

| 30-80 | Indirect estimation | Rate constants and Arrhenius parameters were determined, suggesting activation of the vicinal tertiary hydrogen. cdnsciencepub.com |

| - | Comparison with 1-bromo-2-methylbutane | The activation energy for this compound is ~3 kcal mol-1 higher than for 1-bromo-2-methylbutane, indicating a less favorable transition state. cdnsciencepub.com |

Nucleophilic Substitution Reactions:

As a primary alkyl halide, this compound is a candidate for bimolecular nucleophilic substitution (SN2) reactions. However, the branching at the β-carbon introduces steric hindrance, which can slow the reaction rate compared to unbranched primary alkyl halides like 1-bromobutane. The reactivity of this compound in SN2 reactions is less than that of 1-bromo-2-methylbutane and significantly less than that of 2-bromo-2-methylbutane, which would react via an SN1 mechanism. shaalaa.compearson.com The SN2 mechanism involves a transition state where the carbon atom is bonded to five groups, and increased steric bulk slows this process. shaalaa.com

Thermodynamic Aspects

The thermodynamic properties of this compound provide information on its stability and energy changes during phase transitions and reactions.

Enthalpy of Vaporization:

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This value is an indicator of the strength of intermolecular forces.

Table 3: Thermodynamic Properties of this compound

| Property | Value | Units | Method/Reference |

|---|---|---|---|

| Enthalpy of Vaporization (ΔvapH) | 40.3 | kJ/mol | at Boiling Point chemeo.com |

| Normal Boiling Point | 394 ± 1 | K | Average of 14 values nist.gov |

| Henry's Law Constant | 3.46 x 10-2 | atm·m3/mol | at 25 °C echemi.comnih.gov |

The Henry's Law constant indicates that this compound is expected to volatilize rapidly from water surfaces. echemi.comnih.gov Based on this constant, the volatilization half-life from a model river is estimated to be about 1 hour, while from a model lake, it is estimated to be around 5 days. echemi.com

Further thermodynamic data, such as the standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation at standard conditions (ΔfH°gas), are crucial for predicting the spontaneity and heat changes of reactions involving this compound. chemeo.com While comprehensive experimental databases exist, specific values for all parameters are not always readily available in single sources. chemeo.comnist.gov

Advanced Applications of 1 Bromo 3 Methylbutane in Organic Synthesis and Chemical Research

Role as a Building Block in Complex Molecular Synthesis

As a foundational unit in organic synthesis, 1-bromo-3-methylbutane is employed to introduce the isopentyl group into larger, more complex structures. multichemexports.comchemimpex.com This branched five-carbon chain is a feature in various molecules, and this compound provides a reliable method for its incorporation. Its role as an intermediate is critical in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aichemimpex.com

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with the pyrrole (B145914) ring being a particularly important scaffold. nih.gov this compound has been specifically documented in the synthesis of 1-(3-methylbutyl)pyrrole. fishersci.fisigmaaldrich.comscientificlabs.co.uk This reaction typically involves the N-alkylation of a pyrrole salt with this compound, demonstrating its utility in constructing substituted heterocyclic systems. These resulting compounds can serve as precursors for more elaborate molecules with potential pharmaceutical applications. smolecule.com The synthesis of such N-substituted pyrroles is a key step in developing new organic materials and biologically active compounds. researchgate.netgoogle.com

A significant application of this compound is in the preparation of organometallic reagents. These reagents are indispensable in organic synthesis for the formation of new carbon-carbon bonds.

Grignard Reagents : By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, 3-methylbutylmagnesium bromide, can be formed. utexas.eduvaia.comgauthmath.com This organomagnesium compound acts as a potent nucleophile and a strong base, enabling a wide range of chemical transformations. utexas.edu

Organolithium and Gilman Reagents : Similar to Grignard reagents, alkyllithium reagents can be prepared by reacting alkyl halides with lithium metal. libretexts.org Furthermore, these can be converted into lithium diorganocopper compounds, often called Gilman reagents. libretexts.org For example, reacting this compound with lithium and then with copper(I) iodide would yield lithium di(3-methylbutyl)copper. Gilman reagents are particularly useful for coupling reactions with other organic halides to form larger hydrocarbon structures. libretexts.orgyoutube.com

This compound is an excellent starting material for synthesizing more complex functionalized alkanes through coupling reactions. A notable example is the Wurtz reaction, where treating this compound with sodium metal results in the coupling of two isopentyl groups to form 2,7-dimethyloctane. youtube.com This reaction proceeds by the formation of an organosodium intermediate which then reacts with another molecule of the alkyl halide. youtube.com Such coupling reactions are fundamental in extending carbon chains and building larger, more intricate molecular frameworks from simpler precursors. libretexts.org

Applications in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound from an achiral or prochiral precursor, is of paramount importance, particularly in the pharmaceutical industry. researchgate.net While this compound itself is an achiral molecule, it can be a key reactant in processes that generate chiral products. solubilityofthings.comontosight.ai

The generation of chirality from an achiral starting material like this compound is a sophisticated aspect of organic synthesis. jumedicine.comcontineo.in Reactions involving this compound can lead to the formation of a new stereocenter. For example, in a nucleophilic substitution reaction where the incoming nucleophile creates a new chiral center, a racemic mixture of enantiomers would be expected if the mechanism allows for attack from either face of an intermediate. chemistrysteps.com However, by using chiral catalysts or auxiliaries, it is possible to influence the reaction pathway to favor the formation of one enantiomer over the other, a cornerstone of asymmetric catalysis. Although direct examples involving this compound are highly specific, its role as a reactant in syntheses that establish chirality highlights its importance in this advanced field. solubilityofthings.comvaia.com For instance, derivatives of 3-methylbutane have been utilized in key steps like Sharpless asymmetric dihydroxylation to produce chiral diols. researchgate.net

Utilization in Analytical Methodologies

Beyond its role in synthesis, this compound has found a niche application in modern analytical chemistry. It is employed as an extraction solvent in a technique known as dispersive liquid-liquid microextraction (DLLME). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This method is used for the extraction and preconcentration of trace analytes from aqueous samples. researchgate.net Specifically, it has been successfully used for the determination of polycyclic aromatic hydrocarbons (PAHs) in water samples, which are subsequently analyzed by gas chromatography-mass spectrometry (GC-MS). cymitquimica.comfishersci.fismolecule.com Its low toxicity compared to some traditional solvents makes it a more environmentally friendly option for such analytical procedures. scientificlabs.co.uksigmaaldrich.com

As an Extraction Solvent in Microextraction Techniques (e.g., for Polycyclic Aromatic Hydrocarbons)

This compound has emerged as a valuable, less-toxic alternative to conventional chlorinated solvents in microextraction techniques for environmental analysis. nih.govanalis.com.my It is particularly noted for its application in the determination of polycyclic aromatic hydrocarbons (PAHs) in water and vegetable samples. analis.com.myscientificlabs.iefishersci.fipharmaffiliates.comthermofisher.kr Its effectiveness has been demonstrated in methods like low-toxic dispersive liquid-liquid microextraction (LT-DLLME) and modified DLLME, coupled with analytical instruments such as gas chromatography-mass spectrometry (GC-MS) or flame ionization detection (GC-FID). nih.govanalis.com.my

In a study developing an LT-DLLME method, this compound was selected as the extraction solvent over several conventional chloro-solvents and other bromo/iodo solvents due to its superior extraction efficiency and significantly lower toxicity. nih.gov This method proved effective for extracting 16 different PAHs from various water samples, including tap, sea, and lake water. nih.gov Under optimal conditions, the technique achieved high enrichment factors and recoveries. nih.gov

Another study utilized a modified DLLME method without a disperser solvent, employing this compound to extract 12 types of PAHs from vegetable samples. analis.com.my This "green solvent" approach is lauded for being more economical and environmentally friendly by using microliter volumes of a low-toxicity extraction solvent. analis.com.myintimal.edu.my The recoveries obtained were comparable to those from conventional DLLME methods. analis.com.my The selection of this compound was based on its low toxicity and low solubility in water compared to other solvents. analis.com.my

The table below summarizes the performance of this compound in the LT-DLLME method for PAH analysis in tap water. nih.gov

| Parameter | Result |

| Enrichment Factors | 372–1308 |

| Extraction Recoveries | 87–105% |

| Linear Range | 0.01–10.00 µg/L |

| Limits of Detection | 0.0003–0.0078 µg/L |

| Relative Standard Deviations (RSD) | 5.1–10.0% (at 0.01 µg/L) |

Data from a study on the extraction of 16 PAHs from tap water samples. nih.gov

The following table compares the properties of this compound with conventional extraction solvents. analis.com.my

| Solvent | Toxicity | Solubility in Water |

| This compound | Lowest | Lowest |

| Tetrachloroethylene | High | Low |

| Chlorobenzene | High | Low |

| Hexanol | Low | Moderate |

| Heptanol | Low | Moderate |

| Octanol | Low | Moderate |

| Nonanol | Low | Moderate |

Comparative data from a study on modified DLLME. analis.com.my

In Isotope Labeling Studies (e.g., with this compound-d7)

Isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes to trace the molecule's path through a reaction or biological system. askthenerd.com This compound-d7 (B586064), a deuterated analog of this compound, serves this purpose in advanced chemical research. lgcstandards.com In this compound, seven hydrogen atoms are replaced by deuterium (B1214612), the stable isotope of hydrogen. lgcstandards.com This substitution provides a distinct mass and spectroscopic signal, allowing researchers to follow the fate of the labeled molecule without significantly altering its chemical reactivity. askthenerd.com

| Property | Value |

| IUPAC Name | 4-bromo-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)butane |

| Molecular Formula | C₅H₄D₇Br |

| Molecular Weight | 158.09 g/mol |

| CAS Number | 1795011-78-7 |

| Unlabeled CAS Number | 107-82-4 |

Chemical data for this compound-d7. lgcstandards.com

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound-d7 is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium atoms within the molecule provide a distinct NMR signal that does not interfere with the signals from hydrogen (¹H) atoms. This property makes it an excellent internal standard or reference compound in ¹H NMR studies. Furthermore, the use of deuterated compounds is essential in mechanistic studies where NMR is used to determine the structure of reaction products. jcu.edu By comparing the NMR spectra of products from reactions using deuterated and non-deuterated starting materials, scientists can pinpoint where atoms like hydrogen (or deuterium) are added or removed, which is crucial for verifying proposed reaction mechanisms. jcu.edu The carbon atoms attached to deuterium also exhibit unique splitting patterns in ¹³C NMR spectra, providing additional structural information. jcu.edu

Tracing Reaction Pathways

The primary application of this compound-d7 is as a tracer in studies of reaction mechanisms and metabolic pathways. By incorporating the deuterated compound into a chemical reaction, researchers can follow the journey of the labeled portion of the molecule to the final product. askthenerd.com This allows for the unambiguous determination of bond-forming and bond-breaking steps. jcu.edu For example, if a reaction involves a suspected carbocation rearrangement, using a deuterated starting material can confirm the mechanism by showing where the deuterium atoms end up in the rearranged product structure, as analyzed by techniques like NMR or mass spectrometry. jcu.edu This method helps to elucidate complex reaction sequences, such as nucleophilic substitutions and eliminations, by revealing the fate of specific atoms.

Environmental and Occupational Considerations in the Handling and Research of 1 Bromo 3 Methylbutane

Hazard Assessment in Academic Laboratories

The primary step in the safe handling of any chemical is a comprehensive hazard assessment. 1-Bromo-3-methylbutane is classified as a hazardous substance, and its risk profile is well-documented through various international systems. scbt.com In an academic laboratory setting, it is crucial to understand these classifications to establish appropriate safety measures.

The compound is a colorless liquid that is highly flammable, with a flash point of 22 °C (71.6 °F). nih.govsigmaaldrich.com Its vapors are heavier than air and can form explosive mixtures with air, which may travel to an ignition source and flash back. scbt.comnih.govchemos.de

Health hazards associated with this compound include irritation to the skin, eyes, and respiratory system. scbt.comnj.gov It is harmful if swallowed and can be absorbed through the skin, potentially leading to systemic effects. scbt.comnih.gov Inhalation of vapors may cause dizziness, drowsiness, and central nervous system depression. scbt.com

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The National Fire Protection Association (NFPA) 704 standard offers an at-a-glance summary of the chemical's hazards.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor nih.govchemos.de |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation nih.govchemos.de |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation nih.govchemos.de |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation nih.govchemos.de |

| Hazardous to the aquatic environment — chronic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects sigmaaldrich.comchemos.de |

Table 2: NFPA 704 Ratings for this compound

| Category | Rating | Description of Hazard |

|---|---|---|

| Health (Blue) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. chemicalbook.com |

| Flammability (Red) | 3 | Can be ignited under almost all ambient temperature conditions. scbt.comnj.gov |

| Instability/Reactivity (Yellow) | 1 | Normally stable, but can become unstable at elevated temperatures and pressures. scbt.com |

| Special (White) | - | No special hazards indicated. |

Strategies for Safe Handling and Waste Management in Research

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound in a research environment. These strategies involve a combination of engineering controls, personal protective equipment (PPE), and specific handling and storage procedures.

Engineering Controls and Personal Protective Equipment:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. scbt.comchemicalbook.com

Eye and Face Protection: Chemical safety goggles are required. chemicalbook.com Contact lenses should not be worn as they can absorb and concentrate irritants. scbt.com

Skin Protection: Impervious gloves (e.g., nitrile) and protective clothing must be worn to prevent skin contact. nj.govchemicalbook.com An emergency shower and eyewash station should be readily accessible. nj.gov

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. fishersci.fi

Handling and Storage:

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. chemos.denj.gov

Equipment: Use spark-proof tools and ensure all equipment, including containers, is grounded and bonded to prevent static discharge. scbt.comnj.gov

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. scbt.comfishersci.fi Containers should be tightly closed and protected from physical damage. scbt.com It is incompatible with strong oxidizing agents, strong bases, and some metals. fishersci.finoaa.gov

Waste Management: Proper waste management is critical to prevent environmental contamination and ensure safety within the laboratory. As a halogenated organic compound, this compound requires specific disposal procedures. temple.edubucknell.edu

Segregation: Halogenated solvent waste must be collected separately from non-halogenated waste. uow.edu.auillinois.edu Mixing these waste streams can create dangerous reactions and complicates the disposal process. uow.edu.au For example, mixing with acetone (B3395972) and chloroform (B151607) can be explosive. uow.edu.au

Containers: Waste should be collected in clearly labeled, compatible containers with secure, tight-fitting lids. temple.eduuow.edu.au The container must be labeled as "Hazardous Waste" and list all constituents. temple.eduillinois.edu

Disposal: Disposal must follow all institutional, local, and national regulations. fujifilm.com Do not dispose of this compound down the drain. chemos.deuow.edu.au Unused or expired chemicals should be disposed of as hazardous waste, preferably in their original containers. nih.gov

Environmental Impact of Release in Research Scale

While large-scale industrial releases pose the most significant environmental threat, even small-scale releases from academic laboratories can have localized impacts if not managed correctly. The primary environmental concern with this compound is its toxicity to aquatic organisms. scbt.comchemos.de

Aquatic Toxicity: It is classified as toxic to aquatic life with long-lasting effects (H411). chemos.de A release into a waterway or drainage system could harm aquatic ecosystems.

Behavior in the Environment: The compound is slightly soluble in water and denser than water, meaning it may sink and persist in aquatic systems. nih.gov However, its Henry's Law constant suggests it will volatilize from water surfaces. nih.gov It is expected to have moderate mobility in soil. chemicalbook.com

Spill Response: In the event of a small-scale laboratory spill, the immediate priority is to prevent it from entering drains or water courses. scbt.com The spill should be contained and absorbed using an inert material like sand, earth, or vermiculite. scbt.com All contaminated materials must be collected in a sealed container, labeled as hazardous waste, and disposed of according to established protocols. temple.edu For larger spills, evacuation may be necessary, and emergency services should be contacted. noaa.gov

By implementing rigorous hazard assessment, safe handling protocols, and environmentally conscious waste management and spill response procedures, the risks associated with the research-scale use of this compound can be effectively managed.

Future Perspectives and Emerging Research Directions for 1 Bromo 3 Methylbutane

Development of Novel Synthetic Pathways

While the synthesis of 1-Bromo-3-methylbutane is conventionally achieved through the nucleophilic substitution (SN2) reaction of 3-methylbutanol with agents like hydrobromic acid or sodium bromide in sulfuric acid, current research is focused on developing more efficient and environmentally benign pathways. umass.educhemicalbook.com The drive is to overcome limitations of classical methods, such as the use of strong, corrosive acids and the generation of waste. umass.edu

Emerging trends in alkyl halide synthesis include the exploration of new brominating agents and catalytic systems that can operate under milder conditions. numberanalytics.com Researchers are investigating solid-supported reagents and phase-transfer catalysis to simplify product purification and minimize solvent usage. Another area of interest is the direct bromination of alkanes like 3-methylbutane using selective catalysts, although controlling the position of halogenation on a branched alkane presents a significant challenge.

Future synthetic strategies are likely to focus on:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters like temperature and mixing, potentially improving yield and safety for exothermic bromination reactions.

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or specific halogenases, could provide highly selective and environmentally friendly routes to this compound from bio-based precursors.

Photochemical Methods: Light-induced reactions offer an alternative activation method that can sometimes provide different selectivity compared to thermal methods and may reduce the need for chemical initiators. solubilityofthings.com

Exploration of New Catalytic Transformations

This compound serves as a key building block in organic synthesis, particularly in reactions that form new carbon-carbon bonds. brainly.compressbooks.pub Its utility is being significantly expanded through the development of new catalytic transformations.

Transition metal catalysis is at the forefront of this exploration. numberanalytics.com While this compound has been used in traditional reactions like the formation of Grignard reagents, its application in modern cross-coupling reactions is a major area of research. For instance, it can be used as an alkylating agent in reactions catalyzed by metals such as palladium, nickel, or copper, allowing for the introduction of the isopentyl group into complex molecules.

Recent research has demonstrated the use of this compound in specific catalytic systems. For example, it has been employed in the synthesis of palladium nanoparticles and in studying their catalytic activity in hydrogenation and isomerization reactions. frontiersin.org It has also been used in the synthesis of derivatives for biological evaluation, highlighting its role as a starting material in catalyzed multi-step syntheses. researchgate.net

| Catalytic Reaction Type | Catalyst/Reagent System | Product Type | Significance |

|---|---|---|---|

| Alkylation of Acetylides | Sodium Amide (NaNH₂) | Terminal Alkynes (e.g., 5-Methyl-1-hexyne) | Key step in multi-step synthesis of complex alcohols. brainly.comopenstax.org |

| Nanoparticle Synthesis/Catalysis | Potassium Tetrachloropalladate (K₂PdCl₄), Sodium Borohydride (NaBH₄) | Palladium Nanoparticles (PdNPs) | Used as a reagent in the formation of catalytically active nanoparticles. frontiersin.org |

| Ether Synthesis | Cesium Carbonate (Cs₂CO₃) | Aryl Ethers | Used in the synthesis of aniline (B41778) derivatives as potential radiosensitizers. researchgate.net |

| Carbonylation | HFe(CO)₄ (Iron Catalyst) | Aldehydes | Demonstrates potential for transforming alkyl bromides into value-added carbonyl compounds. chegg.com |

Advanced Mechanistic Studies on Reactivity Modifiers

Understanding and controlling the reactivity of this compound is crucial for its effective use. As a primary alkyl halide, it is prone to SN2 reactions, but elimination (E2) reactions can compete, especially with sterically hindered or strong bases. numberanalytics.comdoubtnut.com Advanced studies are focusing on how "reactivity modifiers" such as solvents, catalysts, and additives can influence the reaction pathway.

The steric hindrance provided by the methyl group on the third carbon, while distant from the reaction center, can influence reaction rates compared to unbranched primary alkyl halides like 1-bromobutane. doubtnut.compearson.com Mechanistic studies aim to quantify these subtle steric and electronic effects.

Future research directions include:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model transition states of substitution and elimination reactions. This can predict how different catalyst ligands or solvent molecules will favor one pathway over another.

Kinetic Isotope Effect Studies: Employing deuterated versions of this compound (e.g., this compound-d7) to probe reaction mechanisms, particularly to distinguish between E2 and E1cb pathways or to understand C-H bond activation steps in catalytic cycles.

In-situ Spectroscopic Analysis: Utilizing techniques like NMR and IR spectroscopy under reaction conditions to observe reactive intermediates and gain a deeper understanding of the catalytic cycle and the role of modifiers in real-time.

Integration into Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to the synthesis and use of alkyl halides like this compound. numberanalytics.comijrpr.com The goal is to develop processes that are more sustainable, reduce waste, and use less hazardous materials.

Key areas of integration include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric processes.

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water, where possible. The limited solubility of this compound in water presents challenges but also opportunities for biphasic catalysis. solubilityofthings.comsigmaaldrich.com

Renewable Feedstocks: Exploring synthetic routes that start from renewable resources. For example, 3-methylbutan-1-ol (isoamyl alcohol) can be derived from fusel oil, a byproduct of fermentation, making its conversion to this compound a potentially greener pathway.

Catalyst Recycling: Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused, reducing cost and environmental impact.

Applications in Advanced Materials Science

The use of alkyl halides as building blocks is expanding from traditional organic synthesis into the realm of materials science. ijrpr.comopenaccesspub.org this compound, with its specific isopentyl structure, can be used to introduce flexible, branched alkyl chains into larger molecules, influencing the properties of the resulting materials. patsnap.com

Emerging applications include:

Polymer Synthesis: this compound can act as an initiator or a chain transfer agent in controlled radical polymerization techniques. It can also be used to synthesize monomers that are then polymerized to create materials with tailored properties, such as specific thermal or mechanical characteristics. numberanalytics.comopenaccesspub.org

Functional Materials: The isopentyl group can be incorporated into functional materials like liquid crystals or organic semiconductors. The size and shape of the alkyl group can influence the packing of molecules in the solid state, thereby affecting the material's electronic and optical properties.

Nanomaterials: As a reagent in the synthesis of surface-modified nanoparticles, this compound can be used to create stabilizing ligands. These ligands control the growth, stability, and solubility of the nanoparticles in various media, which is critical for applications in catalysis and biomedicine. frontiersin.orgpatsnap.com

The exploration of this compound in these advanced applications is still in its early stages but holds significant promise for the development of new materials with unique functionalities. pmarketresearch.comdataintelo.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for determining the molecular structure of 1-bromo-3-methylbutane, and how should data be interpreted?

- Methodological Answer : Use NMR spectroscopy to identify characteristic peaks:

- ¹H NMR : A triplet (~3.4 ppm) for the CH₂Br group, a multiplet (~1.5-1.7 ppm) for the CH₂ adjacent to the branching methyl group, and a doublet (~0.9 ppm) for the terminal CH₃ groups.

- ¹³C NMR : A carbon signal at ~30-35 ppm for the C-Br group and ~20-25 ppm for the methyl carbons.

- IR spectroscopy : Confirm C-Br stretching at ~500-600 cm⁻¹. Cross-reference with computational data (e.g., InChIKey

YXZFFTJAHVMMLF-UHFFFAOYSA-N) to validate assignments .

Q. What is the typical synthetic procedure for preparing this compound in laboratory settings?

- Methodological Answer : Perform free-radical bromination of 3-methylbutane (isopentane) using N-bromosuccinimide (NBS) under UV light. Alternatively, use SN2 substitution by reacting 3-methyl-1-butanol with HBr in concentrated sulfuric acid. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via fractional distillation (boiling point: 120–121°C) .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The branched methyl group adjacent to the bromine creates steric hindrance, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures) due to carbocation stabilization. For SN2 pathways, use polar aprotic solvents (e.g., DMSO) and strong nucleophiles (e.g., NaOAc), but expect slower kinetics compared to linear alkyl bromides .

Q. What are the critical physical properties (e.g., solubility, boiling point) of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Miscible with ethanol and ether; low water solubility (0.02 g/100 mL at 16.5°C). Use phase-separation techniques for aqueous workups.

- Boiling point : 120–121°C; ensure distillation setups avoid thermal decomposition.

- Density : 1.21 g/cm³ at 15°C; calibrate pipettes for volumetric accuracy .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., QSPR, DFT) predict the environmental mobility and bioaccumulation potential of this compound?

- Methodological Answer :

- Calculate log P (estimated 2.16) and BCF (bioconcentration factor: ~32) using QSPR models to assess bioaccumulation risk.

- Estimate Koc (soil organic carbon partition coefficient: ~240) to predict soil mobility. Validate with experimental biodegradation data, noting discrepancies (e.g., incomplete degradation in activated sludge systems despite structural similarity to biodegradable alkanes) .

Q. What strategies optimize reaction conditions for synthesizing disulfides from this compound using Na₂S₂O₃·5H₂O in DMSO?

- Methodological Answer :

- Use a 3-hour reaction time at 50–60°C with a 1:2.5 molar ratio of this compound to Na₂S₂O₃.

- Monitor yield via GC-MS and optimize by adding catalytic KI to enhance nucleophilicity. Achieve ~86% yield under these conditions .

Q. How can contradictions in biodegradation data for this compound be resolved?

- Methodological Answer :

- Conduct OECD 301F respirometry tests to measure CO₂ evolution. Compare with structurally similar compounds (e.g., 2-methylbutane, which degrades in 12 days in activated sludge).

- Address discrepancies by analyzing microbial consortia diversity or testing alternative matrices (e.g., marine sediment vs. freshwater sludge) .

Q. What are the challenges in synthesizing macrocyclic ligands (e.g., salen complexes) using this compound as a precursor?

- Methodological Answer :

- The bulky methyl group limits conformational flexibility during cyclization. Mitigate this by using templating agents (e.g., uranyl ions) to pre-organize intermediates.

- Characterize products via X-ray crystallography and cyclic voltammetry to confirm macrocycle formation and metal coordination .

Q. How can isotopic labeling (e.g., deuterated derivatives) of this compound aid in mechanistic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。